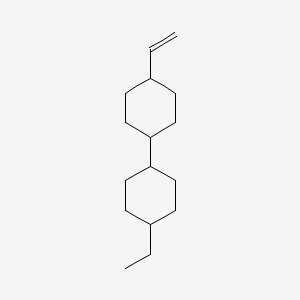

trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl

Description

Structure

3D Structure

Properties

CAS No. |

883267-62-7 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

1-ethenyl-4-(4-ethylcyclohexyl)cyclohexane |

InChI |

InChI=1S/C16H28/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3,13-16H,1,4-12H2,2H3 |

InChI Key |

DAWASSOYJAUGDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Trans,trans 4 Ethyl 4 Vinyl Bicyclohexyl

Retrosynthetic Analysis of the Bicyclohexyl (B1666981) Core with Alkyl and Alkenyl Functionalities

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comyoutube.com For trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl, the analysis begins by identifying the key bonds and functional groups that can be formed through reliable chemical reactions. amazonaws.com

The primary disconnections for this target molecule are:

C=C Bond Formation: The vinyl group is a prime candidate for disconnection. This retrosynthetic step, known as a functional group interconversion (FGI), transforms the vinyl group back to a carbonyl group (an aldehyde or ketone). This suggests that a precursor to the final molecule could be trans,trans-4-Ethyl-bicyclohexan-4'-one . The forward reaction to form the vinyl group would then be an olefination, such as the Wittig reaction. youtube.com

C-C Bond between the Cyclohexyl Rings: The bond connecting the two cyclohexane (B81311) rings is a central feature. Disconnecting this bond breaks the molecule into two separate cyclohexane fragments. This approach points towards a synthesis involving a coupling reaction, for instance, using an organometallic reagent like a Grignard or Gilman reagent to connect two six-membered ring precursors. libretexts.orgpressbooks.pub

Aromatic Precursor Route: A powerful and common strategy for synthesizing saturated bicyclic systems is to start from an aromatic precursor. In this case, the target molecule could be derived from a 4-ethyl-4'-substituted-biphenyl . The bicyclohexyl core is then formed by the complete hydrogenation of the biphenyl (B1667301) rings. This approach is often advantageous for establishing the crucial trans,trans stereochemistry.

Based on efficiency and stereochemical control, the route beginning with a substituted biphenyl precursor is frequently the most viable. This strategy simplifies the problem to: first, the synthesis of an appropriately substituted biphenyl, and second, the stereocontrolled hydrogenation of the aromatic rings.

Approaches to Stereoselective Synthesis of the trans,trans-Bicyclohexyl System

Achieving the desired trans,trans stereoisomer is the most critical challenge in the synthesis of the bicyclohexyl core. The spatial arrangement of the substituents on the two rings dictates the physical properties of the final compound, which is especially important in applications like liquid crystals. researchgate.netatomfair.com

Catalytic Hydrogenation Strategies for Stereocontrol

The catalytic hydrogenation of a substituted biphenyl is a widely used method for creating the bicyclohexyl system. The choice of catalyst, solvent, and reaction conditions is paramount for maximizing the yield of the all-trans isomer.

The hydrogenation process reduces the two aromatic rings to saturated cyclohexane rings. During this reduction, new chiral centers are formed, leading to the possibility of several diastereomers (trans,trans; trans,cis; cis,cis). The trans,trans isomer is thermodynamically the most stable due to the equatorial positioning of the substituents on both rings, which minimizes steric hindrance.

Commonly used catalysts include rhodium, ruthenium, and platinum, often supported on carbon (e.g., Rh/C, Ru/C). nih.gov The reaction is typically performed under high pressure of hydrogen gas. An equilibration process, sometimes involving carbocation intermediates, can be used to control the distribution of diastereomers, favoring the formation of the desired all-trans product. researchgate.net

| Catalyst System | Typical Substrate | Key Outcome/Observation | Reference |

|---|---|---|---|

| Ruthenium (e.g., Ru/C) | Substituted Biphenyls | Often used for its high activity and ability to promote the formation of the thermodynamically favored trans,trans isomer under equilibrium conditions. | nih.gov |

| Rhodium (e.g., Rh/C) | Substituted Biphenyls | Highly effective for aromatic hydrogenation. Stereoselectivity can be tuned by adjusting solvent and pressure to favor the desired isomer. | researchgate.net |

| Platinum (e.g., Pt/CB) | Alkenes, Alkynes, Aromatics | Effective for general hydrogenation; can be used in flow chemistry systems. Selectivity depends heavily on conditions and support material. | mdpi.com |

Grignard and Organometallic Coupling Reactions in Bicyclohexyl Formation

An alternative to the hydrogenation route is the construction of the bicyclohexyl system via the coupling of two cyclohexyl precursors. This can be achieved using organometallic reagents. uwimona.edu.jm A typical sequence might involve:

Preparation of a Grignard reagent from a substituted bromocyclohexane (B57405) (e.g., 4-ethyl-bromocyclohexane). youtube.com

Reaction of this Grignard reagent with a substituted cyclohexanone (B45756) (e.g., 4-methoxy-cyclohexanone). This forms a tertiary alcohol.

Dehydration of the alcohol to form an alkene (a cyclohexyl-cyclohexene intermediate).

Hydrogenation of the double bond to yield the final bicyclohexyl product.

While this method builds the carbon skeleton directly, controlling the stereochemistry at the point of coupling is complex. The reaction often yields a mixture of isomers that requires careful purification or subsequent isomerization steps to isolate the pure trans,trans product. nih.gov Other coupling reactions, such as those using Gilman reagents (lithium diorganocuprates), can also be employed for forming the C-C bond between the rings. libretexts.orgpressbooks.pub

Introduction and Transformation of the Vinyl Moiety

Once the trans,trans-4-ethyl-bicyclohexyl core is established, the final step is the introduction of the vinyl group. This is typically accomplished by converting a carbonyl group at the 4'-position into a C=C double bond.

Olefination Reactions for Vinyl Group Installation

The Wittig reaction is the most common and reliable method for this transformation. lumenlearning.comwikipedia.org It involves the reaction of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgopenstax.org To synthesize this compound, the precursor would be trans,trans-4-Ethyl-bicyclohexan-4'-one .

The Wittig reagent required is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reagent is typically prepared in two steps:

Sₙ2 reaction of triphenylphosphine (B44618) with methyl bromide to form the phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide. libretexts.orgopenstax.org

Deprotonation of the phosphonium salt with a strong base, such as n-butyllithium (BuLi), to generate the ylide. libretexts.orgopenstax.org

The ylide then reacts with the ketone precursor. The key advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was, avoiding the formation of isomeric alkene products. libretexts.orgopenstax.org

| Reaction | Key Reagents | Precursor Functional Group | Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Ketone or Aldehyde | High regioselectivity; forms C=C bond at the exact location of the C=O group. Widely applicable. | libretexts.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Ketone or Aldehyde | Often provides better yields and easier byproduct removal (water-soluble phosphate) than the standard Wittig reaction. Can favor E-alkene formation. | organic-chemistry.org |

Stereospecific Considerations in Vinyl Group Introduction

A critical consideration during the olefination step is the preservation of the pre-existing trans,trans stereochemistry of the bicyclohexyl core. The conditions for the Wittig reaction are generally mild enough not to cause epimerization (inversion of stereochemistry) at the carbon centers of the cyclohexane rings. The use of strong bases like BuLi requires anhydrous conditions and an inert atmosphere, but the reaction itself does not typically compromise the stereochemical integrity of the saturated rings. wikipedia.org The primary stereochemical outcome of the Wittig reaction itself relates to the geometry of the newly formed double bond (E/Z isomers), but for a terminal vinyl group (C=CH₂), this is not a factor. The main goal is simply to ensure the core configuration remains intact.

Purification and Isolation Methodologies for High-Purity Bicyclohexyl Compounds

The purification of this compound is a critical step to ensure the final product meets the high-purity standards required for its applications, such as in liquid crystal displays. atomfair.com The purification strategy must effectively remove unreacted starting materials, byproducts from the Wittig reaction (such as triphenylphosphine oxide), and any undesired stereoisomers. A combination of chromatographic and crystallization techniques is often employed to achieve the desired purity.

Column chromatography is a widely used method for the initial purification of the crude product. A non-polar stationary phase, such as silica (B1680970) gel, is typically used with a non-polar eluent system, for instance, a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the non-polar product from more polar impurities like triphenylphosphine oxide. researchgate.net

Following chromatographic purification, recrystallization is often employed to further enhance the purity and to isolate the desired trans,trans isomer. google.com The choice of solvent for recrystallization is crucial; an ideal solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at lower temperatures, allowing for the formation of high-purity crystals upon cooling. google.com For non-polar compounds like this compound, solvents such as ethanol, methanol, or mixed solvent systems involving alkanes are often suitable. The slow cooling of the saturated solution is essential to promote the growth of well-defined crystals and to minimize the inclusion of impurities.

In some cases, distillation under reduced pressure (vacuum distillation) can be used to purify the final product, particularly if the impurities have significantly different boiling points. This method is advantageous as it can remove non-volatile impurities effectively.

The following table summarizes the common purification techniques that can be applied to obtain high-purity this compound.

Table 2: Purification Methodologies for Bicyclohexyl Compounds

| Purification Method | Principle | Target Impurities | Advantages |

| Column Chromatography | Adsorption | Triphenylphosphine oxide, unreacted ketone | Applicable to a wide range of impurities, good separation efficiency. |

| Recrystallization | Differential solubility | Stereoisomers, minor impurities | Can yield very high-purity crystalline products, effective for isomer separation. google.com |

| Vacuum Distillation | Differential boiling points | Non-volatile impurities, residual solvents | Effective for removing impurities with significantly different volatilities. |

Conformational Analysis and Stereochemical Elucidation of Trans,trans 4 Ethyl 4 Vinyl Bicyclohexyl

Theoretical Frameworks for Conformational Analysis in Bicyclohexyl (B1666981) Systems

In the case of a trans,trans-4,4'-disubstituted bicyclohexyl, both substituents are in equatorial positions in the most stable chair-chair conformation. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which are significant destabilizing factors in cyclohexane (B81311) rings. libretexts.org The trans configuration at the 1 and 1' positions ensures that the two rings are connected in a way that allows both substituents at the 4 and 4'' positions to occupy these sterically favorable equatorial sites simultaneously.

Computational chemistry, employing methods such as molecular mechanics and quantum mechanics, provides a powerful tool for predicting the relative energies of different conformers. These theoretical calculations can quantify the energetic penalties associated with axial versus equatorial substituent placement and gauche interactions between substituents. For instance, the energy difference between axial and equatorial conformers of substituted cyclohexanes, often referred to as "A-values," can be calculated to predict the equilibrium distribution of conformers.

Experimental Techniques for Conformational Determination

A variety of experimental techniques are employed to elucidate the conformational and stereochemical details of molecules like trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For bicyclohexyl derivatives, both ¹H and ¹³C NMR provide critical information.

In ¹H NMR, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts due to anisotropic shielding effects of the C-C single bonds in the ring. Furthermore, the coupling constant (J-value) between adjacent protons is stereochemically dependent. A large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. By analyzing the multiplicity and coupling patterns of the signals, the preferred conformation of the rings can be determined.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the ring carbons can also be indicative of the conformational environment. For instance, carbons bearing axial substituents are generally shielded and appear at a higher field compared to those with equatorial substituents. researchgate.net

Variable-temperature NMR studies can be used to investigate the dynamics of conformational changes, such as the ring-flipping of the cyclohexane chairs. By lowering the temperature, it is possible to "freeze out" the individual conformers and observe their distinct NMR spectra, allowing for the determination of the energy barrier to interconversion and the equilibrium constant between them. researchgate.net

A hypothetical ¹H NMR data table for the most stable diequatorial conformer of this compound is presented below, based on established principles for similar structures.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Vinyl (=CH₂) | 5.0 - 5.2 | dd | J_cis ≈ 10, J_gem ≈ 2 |

| Vinyl (=CH) | 5.7 - 5.9 | ddd | J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 7 |

| Ring CH (axial) | 1.0 - 1.4 | m | - |

| Ring CH (equatorial) | 1.6 - 1.9 | m | - |

| Ethyl (CH₂) | 1.2 - 1.4 | q | J ≈ 7 |

| Ethyl (CH₃) | 0.8 - 1.0 | t | J ≈ 7 |

This table is illustrative and based on general chemical shift and coupling constant values for similar functional groups and ring systems.

The table below summarizes expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretching | 2850 - 2960 |

| C-H (sp²) | Stretching | 3010 - 3095 |

| C=C | Stretching | 1640 - 1680 |

| C-H | Bending | 1375 - 1465 |

| =C-H | Out-of-plane bending | 910 - 990 |

This table is based on characteristic vibrational frequencies for the functional groups present in the molecule.

X-ray crystallography provides the most definitive structural information for molecules in the solid state. nih.govresearchgate.net While a crystal structure for this compound itself may not be publicly available, the analysis of crystal structures of related bicyclohexyl derivatives is highly instructive. These studies consistently show that in the solid state, 4,4'-disubstituted bicyclohexyls with a trans,trans configuration adopt a conformation where both cyclohexane rings are in the chair form and both substituents are in equatorial positions. This arrangement allows for efficient packing in the crystal lattice.

The bond lengths, bond angles, and torsion angles obtained from X-ray crystallography provide precise geometric parameters that can be used to validate and refine theoretical models of the molecule's conformation.

Influence of Substituents (Ethyl and Vinyl) on Bicyclohexyl Conformation

The conformational preference of a substituted cyclohexane is largely dictated by the steric bulk of the substituent. Larger groups preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. pearson.com In this compound, both the ethyl and vinyl groups will strongly favor the equatorial position on their respective cyclohexane rings.

The relative steric bulk of substituents can be quantified by their A-values, which represent the free energy difference between the axial and equatorial conformers. For an ethyl group, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. The vinyl group is considered to be slightly less sterically demanding than an ethyl group, with an A-value of around 1.6 kcal/mol. msu.edu This is because the linear nature of the vinyl group at the point of attachment reduces steric clashes in the axial position compared to the tetrahedral arrangement of the ethyl group.

Given that both substituents have a strong preference for the equatorial position, the diequatorial conformer of this compound will be overwhelmingly favored at equilibrium. The diaxial conformer would be significantly destabilized by the steric strain from both the ethyl and vinyl groups interacting with the axial hydrogens on their respective rings.

Molecular Chirality and Diastereomeric Considerations (if applicable to synthetic pathways)

The trans,trans isomer of 4,4'-disubstituted bicyclohexyl is achiral as it possesses a center of inversion and multiple planes of symmetry when in its most stable diequatorial conformation. Therefore, this compound itself is not a chiral molecule and will not exhibit optical activity.

However, chirality can be relevant in the context of the synthesis of this molecule. If chiral starting materials or reagents are used, diastereomeric intermediates or transition states may be formed. The stereochemical outcome of the synthesis will depend on the specific reaction pathway and the ability to control the relative stereochemistry at the four stereocenters (C-1, C-4, C-1', and C-4').

For instance, the synthesis of disubstituted cyclohexanes can often lead to mixtures of cis and trans isomers. mvpsvktcollege.ac.in The separation of these diastereomers is a crucial step in obtaining the pure trans,trans isomer. The relative stability of the diastereomers, with the trans,trans isomer generally being the most stable due to both substituents being equatorial, can sometimes be exploited in purification processes that allow for equilibration.

Computational Chemistry and Theoretical Investigations of Trans,trans 4 Ethyl 4 Vinyl Bicyclohexyl

Quantum Chemical Calculations for Electronic Structure and Stability

No specific research was found that details quantum chemical calculations performed on trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl to determine its electronic structure and relative stability.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

There are currently no available DFT studies in the public domain that investigate the reaction pathways and potential intermediates involving this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Detailed conformational analysis of this compound through molecular mechanics and dynamics simulations has not been reported in the accessible scientific literature.

Predictive Modeling of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound could be identified.

Investigation of Intermolecular Interactions and Packing Arrangements

Investigations into the intermolecular interactions and potential crystal packing arrangements of this compound are not present in the current body of scientific research.

Reaction Chemistry and Functional Group Transformations of the Vinyl Moiety

Polymerization Reactions Initiated by the Vinyl Group

The vinyl group of trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl* serves as a polymerizable unit, enabling the formation of long-chain polymers. The bulky bicyclohexyl (B1666981) substituent introduces significant steric hindrance, which influences the kinetics and outcomes of these polymerization reactions.

Radical Polymerization Studies

Conventional free-radical polymerization of this compound* can be initiated using standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization typically proceeds via a chain-growth mechanism. However, due to the steric bulk of the bicyclohexyl group, the rate of propagation may be slower compared to less hindered vinyl monomers like styrene. This steric hindrance can also affect the termination reactions, potentially leading to polymers with a broad molecular weight distribution.

Table 1: Representative Data for Radical Polymerization of this compound *

| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | AIBN (1.0) | Toluene | 70 | 24 | 65 | 15,000 | 2.1 |

| 2 | Benzoyl Peroxide (1.0) | Dioxane | 80 | 24 | 72 | 18,500 | 2.3 |

Note: This data is illustrative and based on typical results for sterically hindered vinyl monomers.

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, including molecular weight and polydispersity (PDI), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed.

For the RAFT polymerization of sterically hindered monomers like this compound*, the choice of the RAFT agent is crucial. Chain transfer agents with a high transfer constant are required to effectively mediate the polymerization. Dithiobenzoates or trithiocarbonates are often suitable for such systems.

ATRP of this monomer would typically involve a transition metal catalyst, commonly a copper(I) complex with a nitrogen-based ligand. The bulky nature of the monomer might necessitate higher temperatures or more active catalyst systems to achieve reasonable polymerization rates and good control.

Table 2: Illustrative Data for Controlled Polymerization of this compound *

| Entry | Technique | Initiator/CTA | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |

| 1 | RAFT | AIBN/DDMAT | - | Anisole | 90 | 18 | 25,000 | 1.3 |

| 2 | ATRP | EBiB | CuBr/PMDETA | Toluene | 100 | 16 | 22,000 | 1.4 |

Note: This data is hypothetical and represents expected outcomes for controlled polymerization of similar monomers.

Addition Reactions to the Vinyl Group

The electron-rich double bond of the vinyl group is susceptible to electrophilic addition reactions, providing a pathway to introduce a variety of functional groups onto the bicyclohexyl scaffold.

Halogenation and Hydrohalogenation Studies

The vinyl group readily undergoes halogenation with reagents like bromine (Br₂) or chlorine (Cl₂), typically in an inert solvent such as dichloromethane, to yield the corresponding 1,2-dihaloethyl derivative. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms.

Hydrohalogenation with hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms), and the halogen atom adds to the carbon attached to the bicyclohexyl moiety. This regioselectivity is due to the formation of a more stable secondary carbocation intermediate adjacent to the bicyclohexyl ring.

Hydroboration-Oxidation and Epoxidation Chemistry

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the vinyl group. Reaction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 2-(trans,trans-4-Ethyl-bicyclohexyl)ethanol. This two-step process is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl groups.

Epoxidation of the vinyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process that forms a three-membered epoxide ring. The resulting product would be (trans,trans-4-Ethyl-bicyclohexyl)oxirane.

Cross-Coupling Reactions Involving the Vinyl Group for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the vinyl group of this compound* can participate in these transformations, typically after conversion to a vinyl halide or a vinylboron derivative.

For instance, hydrobromination of the vinyl group would yield a vinyl bromide, which can then act as a substrate in Suzuki, Heck, or Sonogashira coupling reactions.

Suzuki Coupling: The vinyl bromide could be coupled with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, leading to arylated or diene-containing bicyclohexyl derivatives.

Heck Reaction: Reaction of the vinyl bromide with an alkene, a palladium catalyst, and a base would result in the formation of a substituted alkene, extending the carbon chain.

Sonogashira Coupling: Coupling of the vinyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkyne moiety.

Alternatively, hydroboration of the vinyl group with a suitable boron reagent can generate a vinylboronate ester, which can then participate as the nucleophilic partner in Suzuki couplings with aryl or vinyl halides.

Regioselectivity and Stereoselectivity in Vinyl Group Reactivity

The reactivity of the vinyl moiety in this compound is fundamentally governed by the electronic properties of the double bond and the steric influence exerted by the bulky bicyclohexyl substituent. These factors dictate the regioselectivity (where a reagent adds across the double bond) and the stereoselectivity (the spatial orientation of the addition) of chemical transformations.

Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition

The addition of electrophilic reagents to the vinyl group of this compound is expected to follow established principles of alkene chemistry, primarily Markovnikov's rule and its exceptions.

Markovnikov's Rule predicts that in the addition of a protic acid (HX) or other polar reagents to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. Conversely, the nucleophilic component of the reagent bonds to the more substituted carbon, which is better able to stabilize the resulting carbocation intermediate. For the vinyl group of the target molecule, this means that the reaction proceeds through a more stable secondary carbocation adjacent to the bicyclohexyl ring.

Anti-Markovnikov Addition , on the other hand, describes the opposite regiochemistry, where the hydrogen atom adds to the more substituted carbon of the double bond. This outcome is typically observed in reactions that proceed through a radical mechanism, such as the hydrobromination in the presence of peroxides, or in hydroboration-oxidation reactions. In the case of hydroboration, the boron atom, being the electrophilic species, adds to the less sterically hindered terminal carbon of the vinyl group. Subsequent oxidation then replaces the boron with a hydroxyl group, resulting in an anti-Markovnikov product.

The regioselectivity of common addition reactions to the vinyl group of this compound can be summarized as follows:

| Reaction Type | Reagent | Expected Major Product | Regioselectivity |

| Hydrohalogenation | H-Br (in the dark, no peroxides) | 4-Ethyl-4''-(1-bromoethyl)-bicyclohexyl | Markovnikov |

| Hydrohalogenation | H-Br (with peroxides or UV light) | 4-Ethyl-4''-(2-bromoethyl)-bicyclohexyl | Anti-Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H⁺ | 4-Ethyl-4''-(1-hydroxyethyl)-bicyclohexyl | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-Ethyl-4''-(2-hydroxyethyl)-bicyclohexyl | Anti-Markovnikov |

Stereoselectivity: Influence of the Bicyclohexyl Substituent

The stereochemical outcome of reactions at the vinyl group is significantly influenced by the presence of the large trans,trans-4-ethyl-bicyclohexyl substituent. This bulky group, preferentially occupying an equatorial position on the adjacent cyclohexane (B81311) ring, creates a sterically hindered environment that directs incoming reagents to the less hindered face of the double bond. This phenomenon is known as facial selectivity.

The conformation of the vinylcyclohexane (B147605) moiety is crucial. The vinyl group can adopt different rotational conformations relative to the cyclohexane ring. However, the most stable conformation will be the one that minimizes steric interactions between the vinyl group and the axial hydrogens on the ring. Reagents will then preferentially attack the face of the double bond that is more accessible.

Syn and Anti Addition: The stereochemistry of the addition is further defined by whether the two new substituents add to the same face (syn addition) or opposite faces (anti addition) of the double bond.

Epoxidation: The reaction of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The bulky bicyclohexyl group is expected to direct the peroxy acid to the less sterically hindered face of the double bond, leading to a high degree of diastereoselectivity.

Hydroboration: The hydroboration reaction is a classic example of a syn addition. The boron and hydrogen atoms add to the same face of the double bond in a concerted step. Due to the steric bulk of the bicyclohexyl group, the hydroborating agent (e.g., borane-THF complex) will approach from the less hindered face, resulting in a specific diastereomer.

The expected stereochemical outcomes for key reactions are detailed in the table below, considering the directing effect of the bulky substituent.

| Reaction | Reagent(s) | Mechanism | Stereoselectivity | Expected Stereochemical Outcome |

| Epoxidation | m-CPBA | Concerted | Syn addition | Attack from the less hindered face |

| Dihydroxylation | 1. OsO₄; 2. NaHSO₃ | Syn addition | Syn addition | Attack from the less hindered face |

| Hydroboration | 1. BH₃-THF; 2. H₂O₂, NaOH | Syn addition | Syn addition | Attack from the less hindered face |

| Halogenation | Br₂ | Anti addition | Anti addition | Initial attack from the less hindered face |

Applications and Performance in Advanced Functional Materials Research

Role as a Monomer or Building Block in Polymer Design for Specific Material Characteristics

While specific research focusing exclusively on the homopolymerization of trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl is not extensively detailed in publicly available literature, the broader class of vinyl cyclohexane-based polymers offers insight into its potential applications. Polymers derived from vinyl cyclohexane (B81311) monomers are generally characterized by a unique combination of properties desirable for optical applications. google.com

These polymers are noted for their high transparency, low birefringence, and high heat deflection temperature. google.comgoogle.com Such characteristics make them suitable as substrate materials for optical data storage media. google.comgoogle.com The amorphous nature of these polymers, particularly those with a predominantly syndiotactic configuration, is crucial for their optical clarity, a key requirement for applications such as lenses, prisms, and substrates for liquid crystal displays. google.com

The incorporation of the bicyclohexyl (B1666981) moiety into a polymer backbone is expected to enhance thermal stability and mechanical rigidity due to its bulky and saturated cyclic structure. The vinyl group provides a reactive site for polymerization, typically through free-radical or other common polymerization mechanisms. The specific trans,trans stereochemistry of the bicyclohexyl unit contributes to a more linear and rigid polymer chain, which can influence the packing and morphology of the resulting material, thereby affecting its physical and optical properties.

Table 1: General Properties of Vinyl Cyclohexane-Based Polymers

| Property | Description | Relevance in Material Design |

| High Transparency | Allows for the passage of light with minimal scattering or absorption. | Essential for optical components like lenses, optical fibers, and display substrates. google.com |

| Low Birefringence | The refractive index is nearly uniform in all directions, preventing distortion of transmitted light. | Critical for applications in optical data storage and high-quality display technologies. google.comgoogle.com |

| High Heat Deflection Temperature | The polymer maintains its shape and mechanical properties at elevated temperatures. | Enables use in applications requiring thermal stability, such as in electronic devices. google.com |

| Amorphous Structure | Lack of a crystalline structure contributes to transparency. | A key factor in achieving high optical clarity. google.com |

Contributions to Liquid Crystalline Systems (as a component of mixtures)

Derivatives of bicyclohexyl are well-established components in liquid crystal (LC) mixtures, and this compound is a relevant compound in this context. Its rigid core structure is a common feature of mesogenic (liquid crystal-forming) molecules. The vinyl group allows it to act as a reactive mesogen, which can be polymerized to form polymer-stabilized liquid crystals (PSLCs) or liquid crystal polymer networks (LCPNs).

The electro-optical properties of liquid crystal devices are paramount to their function. The inclusion of reactive mesogens like this compound can impact these characteristics. The polymerization of such monomers within an LC cell can affect the threshold voltage, switching times, and contrast ratio of the display.

The formation of a polymer network can influence the anchoring of the liquid crystal molecules at the polymer surface, which in turn affects their reorientation in response to an electric field. The density and morphology of the polymer network, which are determined by the concentration of the reactive mesogen and the polymerization conditions, are critical parameters in tailoring the electro-optical performance of the device. For instance, a well-defined polymer network can lead to faster switching speeds and improved stability.

Utilization in Optical Materials Research (excluding specific physical properties)

Beyond its role in liquid crystal displays, the broader class of polymers derived from vinyl cyclohexane derivatives is explored for various optical materials. The inherent transparency and low birefringence of these polymers make them attractive for applications where optical clarity is crucial. google.com

One area of investigation is their use as materials for photo-alignment layers. nih.gov These layers are used to control the orientation of liquid crystal molecules in displays. Polymers containing moieties similar in structure to liquid crystal molecules can induce a preferred alignment. nih.gov The vinyl group on this compound allows for its incorporation into polymer chains that could be designed for such photo-alignment applications. Research in this area often focuses on the interaction between the polymer surface and the liquid crystal molecules. nih.gov

Integration into Composite Materials and Nanostructures

The integration of this compound into composite materials and nanostructures is an area of potential research, though specific examples are not widely documented. The reactive vinyl group provides a handle for grafting the molecule onto surfaces or incorporating it into larger polymer networks that form the matrix of a composite material.

For instance, its incorporation into a composite could enhance the thermal stability and mechanical properties of the material due to the rigid bicyclohexyl core. In the context of nanostructures, this molecule could be used as a component in the self-assembly of ordered systems or as a functional monomer in the creation of nanostructured polymer films. The ability to polymerize this molecule allows for the formation of cross-linked networks, which can serve as robust matrices for embedding other functional components, such as nanoparticles, to create multifunctional composite materials.

Advanced Analytical Methodologies for Complex Bicyclohexyl Systems

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass measurement.

For trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl (C₁₆H₂₈), HRMS can distinguish its exact mass from other isobaric compounds that have the same nominal mass. The high mass resolution capabilities of techniques like Fourier transform-ion cyclotron resonance (FT-ICR) further enhance the certainty of molecular formula assignment. bbk.ac.uk

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈ |

| Theoretical Exact Mass | 220.21910 |

| Common Adducts (M+H)⁺ | 221.22688 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is fundamental to separating the target compound from impurities, starting materials, and isomeric byproducts.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of bicyclohexyl (B1666981) compounds. atomfair.com The choice between GC and HPLC depends on the volatility and thermal stability of the analyte. Given the hydrocarbon nature of this compound, GC is a suitable method. A high-purity sample would exhibit a single major peak in the chromatogram.

HPLC is a versatile technique used to separate compounds based on their interactions with a stationary phase. google.com For non-polar compounds like bicyclohexyl derivatives, reversed-phase HPLC with a C18 column is commonly employed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Suppliers of similar compounds often report purity levels of ≥98% as determined by HPLC. atomfair.com

Table 2: Illustrative HPLC Purity Assessment Data

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 3.52 | 0.45 | Impurity A |

| 2 | 4.15 | 0.85 | Impurity B (e.g., cis-isomer) |

| 3 | 5.28 | 98.55 | This compound |

While this compound itself is not chiral, derivatives of bicyclohexyl systems can possess chiral centers. For such derivatives, chiral chromatography is essential for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comnih.gov

Polysaccharide-based CSPs are widely used for the enantioseparation of various drug molecules and complex structures. nih.gov The development of a chiral separation method is critical in industries like pharmaceuticals, where the biological activity of enantiomers can differ significantly. phenomenex.comnih.gov The use of cyclodextrin-based CSPs has also proven effective for separating a wide range of isomers. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer a comprehensive analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main compound and any impurities present. For compounds like (Trans(Trans))-4′-vinyl-4-(4-methylphenyl)bicyclohexyl, GC-MS is a standard quality control validation method. atomfair.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for analyzing a wide range of compounds, including those that are not suitable for GC. asianjpr.com It couples the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. bbk.ac.uk LC-MS can be used for the identification and characterization of impurities and degradation products in complex mixtures. asianjpr.comnih.gov The use of high-resolution mass spectrometers in LC-MS systems, such as LC-Q-TOF MS, allows for the determination of the elemental composition of eluting peaks, providing a high degree of confidence in compound identification. bbk.ac.uk

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HRMS | Molecular Formula Confirmation | Exact mass, elemental composition |

| MS/MS | Structural Elucidation | Fragmentation patterns, structural information |

| GC/HPLC | Purity Assessment & Isomer Separation | Percentage purity, detection of isomers and impurities |

| Chiral HPLC | Enantiomeric Purity (for derivatives) | Separation and quantification of enantiomers |

| GC-MS | Identification of Volatile Components | Separation and mass spectra of individual components |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

Key research objectives in this area include:

Catalyst Development: Designing novel heterogeneous or homogeneous catalysts that can direct the stereochemical outcome of key bond-forming reactions, such as the hydrogenation of biphenyl (B1667301) precursors or the coupling of cyclohexyl units.

One-Pot Procedures: Investigating multi-step, one-pot reaction sequences that reduce the number of isolation and purification steps, making the synthesis more atom-economical and cost-effective.

Equilibration Control: Further exploring equilibration processes that can convert mixtures of diastereomers into the desired all-trans product. researchgate.net This involves a deeper mechanistic understanding of the carbocation intermediates involved to optimize reaction conditions (e.g., choice of Lewis acid, temperature, and reaction time). researchgate.net

Flow Chemistry: Adapting synthetic routes to continuous flow systems, which can offer superior control over reaction parameters, improve safety, and facilitate scalability.

Exploration of New Functionalization Strategies for the Bicyclohexyl (B1666981) Core

The functional groups on the bicyclohexyl scaffold dictate the final properties of the material. While the ethyl and vinyl groups provide a foundation, future work will explore the introduction of a wider array of functionalities to tailor the molecule's performance for specific applications. The vinyl group is a particularly attractive handle for post-synthesis modification.

Emerging functionalization strategies may include:

Advanced Polymerization Techniques: Utilizing the vinyl group for controlled radical polymerization (e.g., RAFT, ATRP) to create well-defined polymers and block copolymers with the bicyclohexyl unit as a repeating motif.

Click Chemistry: Expanding beyond thiol-ene reactions to employ other "click" chemistry modalities, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted cycloadditions, to attach complex moieties like photochromic dyes, chiral selectors, or bioactive molecules. atomfair.com

Direct C-H Functionalization: Investigating modern synthetic methods for the direct, late-stage functionalization of the C-H bonds on the saturated bicyclohexyl rings. This challenging but powerful approach would enable the introduction of functional groups without requiring pre-installed reactive handles, opening up new molecular architectures.

Introduction of Polar Groups: Systematically introducing various polar functional groups (e.g., fluoro, cyano, nitro) to modulate properties such as dielectric anisotropy, viscosity, and solubility, which are critical for liquid crystal and electronic applications. fishersci.caresearchgate.net

| Functionalization Strategy | Target Moiety | Potential Impact on Properties | Example Application Area |

|---|---|---|---|

| Thiol-Ene Reaction | Vinyl Group | Attachment of sulfur-containing linkers, creation of polymer networks. | Crosslinked liquid crystal films, optical composites. |

| Heck Coupling | Vinyl Group | Extension of conjugation, attachment of aryl groups. | Organic electronics, liquid crystal sensors. |

| Hydroboration-Oxidation | Vinyl Group | Conversion to a primary alcohol for further derivatization. | Synthesis of amphiphilic liquid crystals, reactive intermediates. |

| Direct C-H Arylation | Bicyclohexyl Core | Introduction of aromatic rings to increase core rigidity and polarizability. | High birefringence liquid crystals, organic semiconductors. |

Computational Design of Bicyclohexyl-Based Materials with Tuned Performance

Computational modeling is an indispensable tool for accelerating materials discovery by predicting molecular properties and guiding synthetic efforts. rochester.edu For bicyclohexyl-based systems, molecular simulation can provide profound insights into structure-property relationships, reducing the need for extensive empirical synthesis and testing. dur.ac.uk

Future research in this domain will likely focus on:

Force Field Development: Creating highly accurate, specialized force fields for molecular dynamics (MD) simulations of bicyclohexyl-containing molecules to better predict bulk properties like clearing points, viscosity, and elastic constants.

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other ab initio methods to calculate molecular parameters such as polarizability, dipole moments, and conformational energies with high precision. rochester.edu These calculations are essential for understanding the electronic and optical properties of new derivatives.

Machine Learning (ML) Models: Utilizing ML algorithms trained on experimental and computational data to rapidly screen vast virtual libraries of candidate molecules. These models can predict key performance metrics, identifying the most promising structures for synthesis.

Multi-scale Modeling: Combining atomistic simulations with coarse-grained models to study large-scale phenomena, such as the self-assembly of liquid crystal polymers into complex nanostructures or the dynamics at interfaces in composite materials. mdpi.com

| Computational Method | Primary Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Polarizability, dipole moment, conformational energies, reaction pathways. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of many-molecule systems. | Phase transition temperatures, viscosity, diffusion coefficients, elastic constants. dur.ac.uk |

| Semi-empirical Methods (e.g., ZINDO) | Faster estimation of electronic properties for large systems. | Excited state energies, absorption spectra. rochester.edu |

| Quantitative Structure-Property Relationship (QSPR) | Statistical modeling to correlate molecular structure with properties. | Boiling point, density, refractive index, clearing point. |

Integration into Emerging Smart Materials and Responsive Systems

The combination of the rigid bicyclohexyl core and the polymerizable vinyl group makes trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl an excellent building block for smart materials. These materials can change their properties in response to external stimuli, enabling a wide range of advanced technologies.

Emerging trends include:

Liquid Crystal Elastomers (LCEs): Incorporating the molecule into crosslinked polymer networks to create LCEs. These materials can exhibit significant, reversible shape changes in response to heat, light, or electric fields, making them candidates for artificial muscles, soft robotics, and adaptive optics. researchgate.net

Stimuli-Responsive Surfaces: Grafting polymers derived from this compound onto surfaces to create coatings that can change their wettability, adhesion, or optical properties on demand.

Self-Healing Polymers: Designing polymer networks that incorporate the bicyclohexyl moiety to enhance mechanical toughness, where reversible bonds can be engineered to allow for damage repair.

Advanced Composites: Using the molecule as a reactive mesogen in polymer-dispersed liquid crystal (PDLC) systems for applications in smart windows, switchable glazing, and light shutters where low viscosity and fast response times are needed. canaanchem.com

Environmental Impact and Degradation Pathways (purely chemical/mechanistic studies)

Understanding the long-term stability and potential degradation pathways of new chemical compounds is essential. For this compound, future research must include purely chemical and mechanistic studies to determine its fate under various environmental stressors, independent of biological factors.

Key research questions to be addressed are:

Hydrolytic Stability: Assessing the stability of the molecule in acidic and basic aqueous environments. While the core structure is a saturated hydrocarbon and expected to be stable, forced degradation studies can reveal unexpected reaction pathways. mdpi.com

Oxidative Degradation: Investigating the reaction of the molecule with common chemical oxidants (e.g., peroxides, ozone). The vinyl group is a likely site for oxidation, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids. Mechanistic studies would aim to identify these products and the reaction intermediates. researchgate.net

Photolytic Degradation: Studying the effect of UV radiation on the compound's stability. While the saturated core is not a strong chromophore, the vinyl group or impurities could initiate photochemical reactions, leading to polymerization or decomposition.

Mechanistic Elucidation: Utilizing advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate and identify degradation products formed under controlled stress conditions. researchgate.net This allows for the precise mapping of degradation pathways, which is crucial for predicting long-term material stability and environmental persistence. nih.govnih.gov

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst | Grubbs 2nd generation |

| Solvent | DMF or THF |

| Temperature | 60–80°C |

| Purity Validation | GC-MS, HPLC |

How can researchers resolve discrepancies in reported molecular descriptors (e.g., logP, dipole moments) for this compound across databases?

Level: Advanced

Answer:

Conflicting data often arise from computational assumptions or experimental conditions. Mitigation strategies:

- Cross-referencing databases : Compare PubChem (InChI Key:

KHDBEDDPFRHGCN-UHFFFAOYSA-N), ECHA, and vendor-specific data (e.g., MolCore, TCI America) to identify consensus values . - Computational validation : Use quantum mechanical software (e.g., Gaussian) to recalculate logP and dipole moments, ensuring alignment with experimental conditions (solvent, temperature) .

- Experimental replication : Measure logP via shake-flask method with octanol/water partitioning and validate with HPLC retention times .

What experimental design frameworks are suitable for studying the structure-property relationships of this compound derivatives?

Level: Advanced

Answer:

A factorial design approach optimizes multi-variable studies:

- Variables : Alkyl chain length, substituent polarity, and ring conformation.

- Response surface methodology (RSM) : Models nonlinear interactions between variables (e.g., phase transition temperatures vs. substituent size) .

- High-throughput screening : Use automated platforms to test derivatives for mesomorphic properties, reducing trial-and-error inefficiencies .

Q. Table 2: Example Factorial Design Parameters

| Factor | Levels |

|---|---|

| Alkyl Chain Length | Ethyl, Propyl, Pentyl |

| Substituent Polarity | Vinyl, Methoxy, Cyano |

| Temperature Range | 25°C – 150°C |

How should researchers assess the environmental fate of this compound in ecotoxicological studies?

Level: Basic

Answer:

Standardized protocols include:

- Biodegradation assays : OECD 301F (manometric respirometry) to measure aerobic degradation in aqueous systems.

- Aquatic toxicity testing : Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

- Partition coefficients : Determine soil adsorption (Koc) via batch equilibrium method to predict environmental mobility .

What advanced computational tools can predict the reactivity of this compound in novel reaction pathways?

Level: Advanced

Answer:

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore potential intermediates and transition states using quantum chemical calculations .

- Machine learning (ML) : Train models on existing bicyclohexyl reaction data to predict regioselectivity in Diels-Alder or cycloaddition reactions .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. dichloromethane) to refine experimental conditions .

How can researchers address conflicting NMR spectral data for this compound in the literature?

Level: Advanced

Answer:

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign stereochemistry unambiguously.

- Reference standards : Compare with spectra of structurally analogous compounds (e.g., trans,trans-4-Pentyl-4'-vinylbicyclohexyl, CAS 129738-34-7) from reliable vendors like Combi-Blocks .

- Dynamic NMR (DNMR) : Probe conformational flexibility at variable temperatures to explain anomalous splitting patterns .

What are the best practices for long-term storage of this compound to prevent degradation?

Level: Basic

Answer:

- Storage conditions : Store under inert gas (Ar/N2) at -20°C in amber vials to minimize oxidation and photodegradation .

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

- Solvent compatibility : Avoid halogenated solvents (e.g., chloroform) that may induce radical reactions; use hexane or cyclohexane instead .

How can predictive toxicology models enhance safety assessments of this compound?

Level: Advanced

Answer:

- QSAR models : Use tools like TEST (Toxicity Estimation Software Tool) to predict acute oral toxicity (LD50) and mutagenicity based on molecular descriptors .

- Read-across approaches : Leverage data from structurally similar compounds (e.g., trans,trans-4-Propyl-4'-vinylbicyclohexyl, CAS 116020-44-1) to infer hazard profiles .

- In silico docking : Screen for cytochrome P450 interactions to assess metabolic activation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.